molecular formula C10H7N B144957 6H-Cyclopropa[g]quinoline CAS No. 130566-12-0

6H-Cyclopropa[g]quinoline

Cat. No. B144957
CAS RN: 130566-12-0
M. Wt: 141.17 g/mol
InChI Key: QELHWLHCJGBCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-Cyclopropa[g]quinoline is a heterocyclic compound that has attracted the attention of many researchers due to its unique properties. It is a bicyclic structure that contains a cyclopropene ring fused to a quinoline ring. This compound has been studied extensively due to its potential applications in medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 6H-Cyclopropa[g]quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of topoisomerase I and II, enzymes that are involved in DNA replication and transcription. It has also been shown to inhibit the activity of the epidermal growth factor receptor, a receptor that is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacterial and viral strains. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

The advantages of using 6H-Cyclopropa[g]quinoline in lab experiments include its unique structure, which allows for the synthesis of other heterocyclic compounds, and its potential applications in medicinal chemistry. The limitations of using this compound in lab experiments include its limited availability and its potential toxicity.

Future Directions

There are several future directions for the study of 6H-Cyclopropa[g]quinoline. One direction is the development of more efficient and selective synthesis methods. Another direction is the study of its potential applications in material science, such as its use as a building block for the synthesis of polymers. Additionally, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

There are several methods for synthesizing 6H-Cyclopropa[g]quinoline, including the Povarov reaction, the Diels-Alder reaction, and the intramolecular C-H activation reaction. The Povarov reaction involves the reaction of an aryl aldehyde, an aniline, and an alkyne in the presence of a Lewis acid catalyst. The Diels-Alder reaction involves the reaction of a cyclopropene derivative with a dienophile. The intramolecular C-H activation reaction involves the reaction of an aryl amine with an alkyne in the presence of a palladium catalyst.

Scientific Research Applications

6H-Cyclopropa[g]quinoline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. It has also been studied for its potential as a fluorescent probe for imaging biological systems. Additionally, this compound has been studied for its potential as a building block for the synthesis of other heterocyclic compounds.

properties

CAS RN

130566-12-0

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

6H-cyclopropa[g]quinoline

InChI

InChI=1S/C10H7N/c1-2-7-4-8-5-9(8)6-10(7)11-3-1/h1-4,6H,5H2

InChI Key

QELHWLHCJGBCIR-UHFFFAOYSA-N

SMILES

C1C2=C1C=C3C(=C2)C=CC=N3

Canonical SMILES

C1C2=C1C=C3C(=C2)C=CC=N3

synonyms

6H-Cyclopropa[g]quinoline(9CI)

Origin of Product

United States

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